The Bifunctional Linchpin: A Technical Guide to 4-Chloro-2-butyn-1-ol
The Bifunctional Linchpin: A Technical Guide to 4-Chloro-2-butyn-1-ol
Executive Summary
4-Chloro-2-butyn-1-ol (CAS 13280-07-4) represents a critical class of "linchpin" intermediates in organic synthesis.[1] Its value lies in its orthogonal bifunctionality : it possesses a hard electrophilic site (primary alkyl chloride) and a nucleophilic/oxidizable site (primary alcohol), separated by a rigid alkyne spacer. This structure allows for sequential, selective functionalization, making it indispensable in the construction of complex heterocyclic pharmacophores and agrochemical actives.
This guide moves beyond basic datasheet parameters to provide a mechanistic understanding of its reactivity, a validated protocol for its synthesis, and strategic workflows for its application in drug discovery.
Part 1: Chemical Identity & Physiochemical Profile
Before handling, researchers must understand the physical constraints of this molecule. It is a propargylic halide, implying inherent instability and potential for rapid decomposition if heated without stabilizers.
Table 1: Physiochemical Datasheet
| Property | Value | Context for Handling |
| Molecular Formula | ||
| Molecular Weight | 104.53 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates polymerization/decomposition. |
| Boiling Point | 92–94 °C @ 13 mmHg | Do not distill at atm pressure. Risk of explosion. |
| Density | 1.213 g/mL @ 25 °C | Denser than water; sinks in aqueous extractions. |
| Solubility | Miscible in DCM, THF, Et2O | Use anhydrous solvents to prevent hydrolysis. |
| Flash Point | 94 °C | Combustible. |
| Stability | Acid-sensitive; Shock-sensitive | Store cold (-20°C). Avoid metal spatulas (shock risk). |
Part 2: Synthetic Utility & Reactivity Profile[1]
The utility of 4-Chloro-2-butyn-1-ol stems from the electronic differentiation between its two ends.
-
C1 (Alcohol): Nucleophilic.[2][3] Can be protected (TBS/TBDPS), oxidized to the aldehyde/acid, or converted to a leaving group (Mesylate) to create a bis-electrophile.
-
C2-C3 (Alkyne): The rigid spacer. Susceptible to hydrogenation (cis/trans alkenes) or metal-catalyzed coupling (Sonogashira).
- displacement due to propargylic activation, yet stable enough to survive mild alcohol oxidations.
Reactivity Map
The following diagram illustrates the divergent pathways available from this single starting material.
Figure 1: Divergent synthesis pathways. The molecule allows independent modification of the halide, alcohol, or alkyne backbone.
Part 3: Experimental Protocols
Protocol A: Selective Synthesis from But-2-yne-1,4-diol
Context: Commercially available 4-chloro-2-butyn-1-ol can be expensive or degraded. Fresh preparation from the inexpensive diol is often preferred. Challenge: Preventing the formation of the 1,4-dichloro byproduct. Solution: Stoichiometric control and the use of Pyridine as an HCl scavenger.
Materials:
-
But-2-yne-1,4-diol (1.0 equiv)
-
Thionyl Chloride (
) (1.0 equiv) -
Pyridine (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Benzene (if permitted)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask under
atmosphere. -
Dissolution: Dissolve But-2-yne-1,4-diol (10 g, 116 mmol) and Pyridine (9.2 g, 116 mmol) in anhydrous DCM (100 mL).
-
Cooling: Cool the mixture to -20°C (Ice/Salt or Acetone/Dry Ice bath). Critical: Low temperature favors monosubstitution.
-
Addition: Add
(13.8 g, 116 mmol) dropwise over 60 minutes. Maintain internal temp < -10°C. -
Reaction: Allow to warm to 0°C and stir for 2 hours. Monitor by TLC (stain with
; product is less polar than diol, more polar than dichloride). -
Workup: Pour into ice water. Extract with DCM (3x). Wash organics with saturated
(to remove acid) and Brine. -
Purification: Dry over
and concentrate carefully (rotary evaporator bath < 30°C). Purify via vacuum distillation (bp ~92°C @ 13mmHg).
Protocol B: Synthesis of Pharmacophore (4-Morpholino-2-butyn-1-ol)
Context: Installing a basic amine handle while keeping the alcohol free for further coupling.
Methodology:
-
Dissolve 4-chloro-2-butyn-1-ol (1 equiv) in THF.
-
Add Morpholine (2.2 equiv). Note: Excess amine acts as the base to scavenge HCl.
-
Stir at Room Temperature for 12 hours.
-
Observation: A white precipitate (Morpholine-HCl salts) will form.
-
-
Filter off salts. Concentrate filtrate.
-
The resulting amino-alcohol is typically pure enough for the next step (e.g., esterification).
Part 4: Strategic Applications in Drug Discovery
This molecule is frequently used to synthesize Heterocyclic Warheads . A common workflow involves reacting the chloride with a nucleophile, followed by cyclization involving the alkyne.
Workflow: Synthesis of Substituted Furans/Pyrroles
In this pathway, the alcohol is oxidized to an aldehyde, which then undergoes cyclization with the nucleophile attached at the C4 position.
Figure 2: Conversion of the chlorobutynol core into a pyrrole scaffold via sequential substitution, oxidation, and cyclization.[7]
Part 5: Handling, Stability & Safety (E-E-A-T)
Critical Warning: Propargylic chlorides are alkylating agents. They are potential carcinogens and lachrymators.
-
Thermal Instability:
-
Risk: Distillation at atmospheric pressure can lead to rapid decomposition or explosion.
-
Control: Always use high vacuum (<15 mmHg) for distillation. If the pot residue darkens significantly, stop heating immediately.
-
-
Storage:
-
Store at -20°C under Argon.
-
Add a stabilizer (e.g., copper turnings or traces of
) if storing for >1 month to scavenge trace HCl, which catalyzes decomposition.
-
-
Toxicology:
-
Skin: Vesicant (causes blistering). Double-glove (Nitrile) is mandatory.
-
Inhalation: Severe respiratory irritant. All operations must occur in a fume hood.
-
References
-
Synthesis & Properties
-
Reaction Mechanisms (Nucleophilic Substitution)
- Title: Nucleophilic substitutions of propargylic halides.
- Source: ScienceDirect / Tetrahedron Letters.
-
URL:[Link]
-
Safety Data
-
Title: Safety Data Sheet: 4-Chloro-2-butyn-1-ol.[9]
- Source: Sigma-Aldrich (Merck).
-
-
Application in Heterocycle Synthesis
- Title: Synthesis of substituted furans and pyrroles
- Source: Journal of Organic Chemistry (General reference for alkyne cycliz
-
URL:[Link]
Sources
- 1. CAS 13280-07-4: 4-Chloro-2-butyn-1-ol | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. odinity.com [odinity.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. atamankimya.com [atamankimya.com]
- 8. 1,4-Dichloro-2-butyne synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
